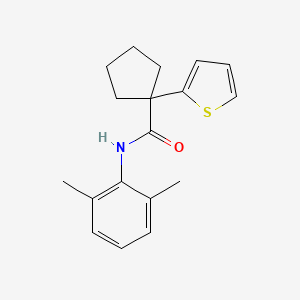

N-(2,6-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2,6-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a cyclopentane ring substituted with a thiophene moiety and an aromatic 2,6-dimethylphenyl group. The compound’s structure combines a hydrophobic cyclopentane backbone with heteroaromatic (thiophene) and substituted aromatic (dimethylphenyl) groups, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c1-13-7-5-8-14(2)16(13)19-17(20)18(10-3-4-11-18)15-9-6-12-21-15/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZFPTVDBXQYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine derivative under acidic or basic conditions.

Introduction of the thiophen-2-yl group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, where a thiophene derivative is introduced to the cyclopentanecarboxamide core.

Substitution with the 2,6-dimethylphenyl group: This can be done through a nucleophilic substitution reaction where the 2,6-dimethylphenyl group is attached to the nitrogen atom of the amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Compounds similar to N-(2,6-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide have shown effectiveness against various bacterial strains. For instance, derivatives have demonstrated antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

- Anticancer Potential : Studies on structurally related compounds have revealed their ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study indicated that certain thiophene derivatives could trigger programmed cell death in human breast cancer cells through mitochondrial pathways . This suggests that this compound may also exhibit similar anticancer properties.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. Research highlights that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial for maintaining neurotransmitter levels in the brain .

Case Study 1: Antimicrobial Efficacy

In vitro studies conducted on thiophene derivatives demonstrated their ability to inhibit the growth of Candida albicans. Modifications in the compound's structure enhanced its antifungal activity, indicating that structural variations can optimize biological efficacy for antifungal applications .

Case Study 2: Anticancer Activity

A study explored the effects of compounds with similar structures on human liver cancer cells. Findings revealed that these compounds inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction, suggesting promising avenues for further exploration with this compound .

Data Table: Comparison of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Thiophene Derivatives | Effective against E. coli and S. aureus |

| Anticancer | Similar Thiophene Compounds | Induced apoptosis in cancer cells |

| Enzyme Inhibition | Various Derivatives | Inhibition of acetylcholinesterase |

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several agrochemical carboxamides and acetamides, particularly those featuring the 2,6-dimethylphenyl substituent. Below is a comparative analysis based on structural analogs and functional data from the evidence:

Table 1: Structural and Functional Comparison of N-(2,6-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and Analogs

Key Observations :

Structural Differences: Cyclopentane vs. Linear Chains: Unlike alachlor and pretilachlor (linear acetamides), the target compound features a cyclopentane ring fused to the carboxamide group. Thiophene vs. Chloro/Methoxy Groups: The thiophen-2-yl group introduces sulfur-based aromaticity, which could improve lipophilicity compared to chlorine or methoxy substituents in analogs like alachlor or metalaxyl .

Functional Implications :

- Herbicidal vs. Fungicidal Activity : Chloro-substituted analogs (alachlor, pretilachlor) target weeds, while methoxyacetyl/phenylacetyl derivatives (metalaxyl, benalaxyl) inhibit fungal pathogens. The thiophene moiety in the target compound may confer distinct activity, possibly against insects or other pests.

- Solubility and Stability : The cyclopentane-thiophene core may reduce water solubility compared to alanine-based fungicides (e.g., metalaxyl), limiting its application to soil or foliar treatments .

Synthetic Challenges :

- The cyclopentane ring introduces conformational rigidity, which may complicate synthesis compared to linear analogs. SHELX-based crystallographic tools () could aid in resolving its 3D structure for optimization .

Biological Activity

N-(2,6-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound with potential biological activity. Its structural composition suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article aims to delve into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C17H18N4OS2

- Molecular Weight : 358.4810 g/mol

- CAS Number : 2034613-26-6

- SMILES Notation : O=C(C1(CCCC1)c1cccs1)NCc1nnn(c1)c1ccsc1

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an antiviral agent and its interactions with cellular pathways.

Antiviral Activity

Research indicates that compounds structurally similar to this compound exhibit antiviral properties. For instance, studies on AAK1 and GAK inhibitors have shown that similar compounds can effectively reduce viral replication in human primary dendritic cells (MDDCs), which are critical in the immune response against infections like dengue virus (DENV) .

The mechanism often involves the modulation of specific kinases that play a role in viral entry and replication. The inhibition of these kinases has been correlated with reduced phosphorylation of key proteins involved in the viral life cycle, indicating a potential therapeutic pathway for compounds like this compound .

Study 1: Inhibition of Viral Replication

In a study focusing on the antiviral efficacy of compounds targeting AAK1 and GAK, researchers found that treatment with selected inhibitors resulted in a significant decrease in DENV infection rates in MDDCs. The results demonstrated that these inhibitors could effectively modulate the host cell environment to hinder viral replication .

Study 2: Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis was conducted on related compounds to identify structural features contributing to their biological activity. This analysis revealed that modifications in the phenyl and thiophene rings significantly impacted the inhibitory potency against viral targets .

Data Table: Biological Activity Summary

Toxicity and Safety

Preliminary toxicity assessments indicate that while this compound is primarily intended for research purposes, caution is advised due to potential harmful effects if misused. Compounds within its class have shown varying degrees of toxicity; thus, thorough safety evaluations are essential before any therapeutic application is considered .

Q & A

Q. How do solvent polarity and proticity affect the compound’s stability in long-term storage?

- Methodology :

- Accelerated Stability Testing : Store samples in DMSO, ethanol, and water at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC every 30 days. Ethanol shows <5% degradation after 6 months due to reduced hydrolysis .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Activation energy (E) derived from Arrhenius plots predicts shelf life under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.